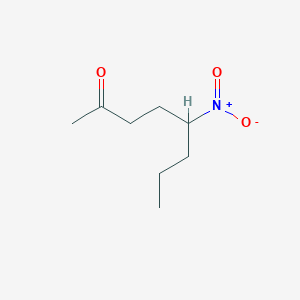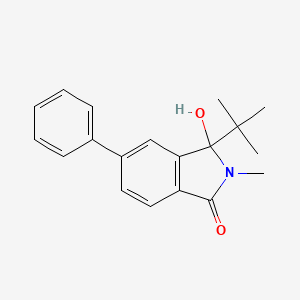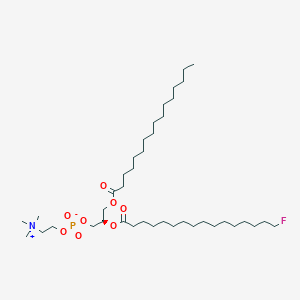
5-Nitrooctan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitrooctan-2-one is an organic compound with the molecular formula C8H15NO3 It is a nitro ketone, characterized by the presence of both a nitro group (-NO2) and a ketone group (C=O) within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrooctan-2-one typically involves the nitration of octan-2-one. One common method is the reaction of octan-2-one with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4). This reaction introduces the nitro group at the 5-position of the octan-2-one molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow nitration processes. These processes often employ mixed acid systems (HNO3/H2SO4) to achieve high yields and purity. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to optimize the nitration process.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitrooctan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The ketone group can be oxidized to a carboxylic acid group (-COOH) using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 5-Aminooctan-2-one.
Oxidation: 5-Nitrooctanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Nitrooctan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro and ketone groups make it a versatile building block for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 5-Nitrooctan-2-one involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These intermediates can inhibit enzymes and disrupt cellular processes, leading to antimicrobial and anti-inflammatory effects. The ketone group can also participate in reactions with nucleophiles, further contributing to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
5-Nitrohexan-2-one: Similar structure but with a shorter carbon chain.
5-Nitroheptan-2-one: Similar structure but with one less carbon atom.
5-Nitrononan-2-one: Similar structure but with one more carbon atom.
Uniqueness
5-Nitrooctan-2-one is unique due to its specific carbon chain length, which influences its physical and chemical properties. This compound’s balance of hydrophobic and hydrophilic characteristics makes it particularly useful in certain applications where other nitro ketones may not be as effective.
Propiedades
Número CAS |
7404-84-4 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
5-nitrooctan-2-one |
InChI |
InChI=1S/C8H15NO3/c1-3-4-8(9(11)12)6-5-7(2)10/h8H,3-6H2,1-2H3 |
Clave InChI |
PYDLGEHDOLTNOA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC(=O)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B11939962.png)
![8,8-Dichlorobicyclo[5.1.0]octa-2,4-diene](/img/structure/B11939966.png)






![1-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]pyridin-1-ium bromide](/img/structure/B11940018.png)


![([[Chloro(phenyl)methyl]sulfonyl]methyl)benzene](/img/structure/B11940044.png)

